
7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of 7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one is C16H12O4 . It has a molecular weight of 268.272 .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one include a molecular formula of C16H12O4 and a molecular weight of 268.272 .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of various natural products and analogs with potential biological activities. For example, a study described the efficient synthesis of (±)-4-prenylpterocarpin, demonstrating the compound's role in coupling reactions to yield biologically relevant structures (Coelho et al., 1992).
- Another research focused on the synthesis of 8-aryl-substituted coumarins through ring-closing metathesis and Suzuki-Miyaura coupling, highlighting the compound's utility in synthesizing natural products with antileishmanial activity (Schmidt et al., 2012).
Biological Activities and Applications
- Compounds related to "7-Methoxy-3-(3-methoxyphenoxy)chromen-4-one" have shown significant biological activities. For instance, tectorigenin isolated from Belamcanda chinensis was found to have antimicrobiotic and anti-inflammatory effects, indicating the potential of structurally similar compounds for therapeutic uses (Liu et al., 2008).
Material Science and Sensing Applications
- The unique fluorescence properties of related chromen-4-one derivatives have been explored for developing new fluorogenic sensors. These studies demonstrate the compound's potential in sensing applications, especially in protic environments where it exhibits strong fluorescence (Uchiyama et al., 2006).
Molecular Docking and Structural Analysis
- The compound and its derivatives have been subjects of molecular docking studies to explore their interactions with biological targets. For instance, novel chromene derivatives were evaluated for antimicrobial activity and their binding affinities to specific proteins, showcasing the compound's relevance in drug discovery and development (Mandala et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity .
Mode of Action
It’s worth noting that related compounds have been shown to interact with their targets, leading to significant antibacterial and antifungal effects .
Biochemical Pathways
Related compounds have been found to impact various biochemical pathways, leading to their antimicrobial effects .
Result of Action
Related compounds have been found to exhibit significant antibacterial and antifungal activity .
properties
IUPAC Name |
7-methoxy-3-(3-methoxyphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-19-11-4-3-5-13(8-11)22-16-10-21-15-9-12(20-2)6-7-14(15)17(16)18/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDGTKVHGHGCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

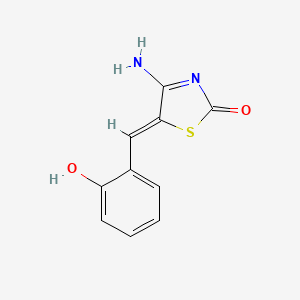
![N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide](/img/structure/B2956031.png)
![N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2956032.png)
![5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride](/img/structure/B2956034.png)
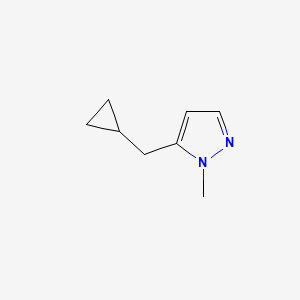
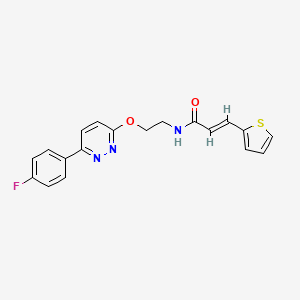
![3-[(2-Chloroacetyl)amino]-N-[[1-(3-fluorothiophene-2-carbonyl)piperidin-2-yl]methyl]propanamide](/img/structure/B2956038.png)

![N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2956041.png)
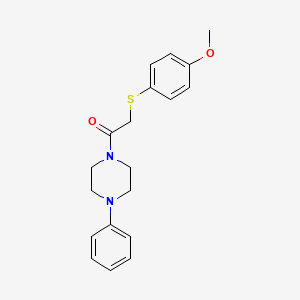
![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2956045.png)
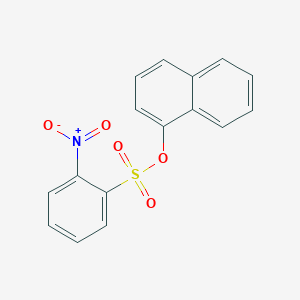
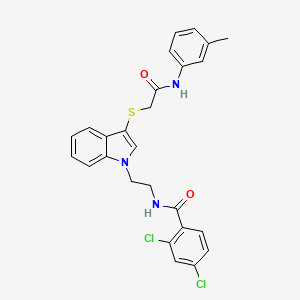
![3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2956051.png)